1-(3-Methylphenyl)-1-phenylmethanamine
Overview
Description
1-(3-Methylphenyl)-1-phenylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group and a 3-methylphenyl group attached to a central methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-1-phenylmethanamine can be achieved through several methods. One common approach involves the reductive amination of 3-methylacetophenone with aniline. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as the use of biocatalysts and environmentally friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-1-phenylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-2-(methylamino)propan-1-one: Known for its stimulant properties.
1-(4-Chloro-3-methylphenyl)-2-(methylamino)propan-1-one: A halogenated derivative with similar stimulant effects.
Uniqueness
1-(3-Methylphenyl)-1-phenylmethanamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methylphenyl)-phenylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWNHQOJUELFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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